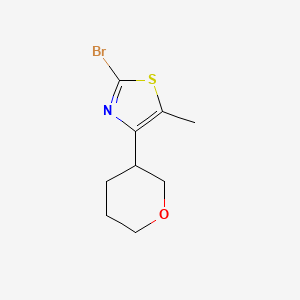

2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole" is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring structure. Thiazoles are known for their importance in medicinal chemistry due to their presence in various biologically active compounds.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of synthon compounds with various nucleophiles. For instance, the preparation of 4-bromodifluoromethyl thiazoles utilizes 1,3-dibromo-1,1-difluoro-2-propanone as a new synthon, reacting with aromatic amines and sodium thiocyanate . Similarly, thiazole derivatives can be synthesized by reacting 3-(2-aminothiazol-5-yl) compounds with substituted amines and triphosgene in the presence of a base . Another method includes the reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The structure is often confirmed using various spectroscopic methods such as 1H NMR, 13C NMR, IR, MS, and HRMS . X-ray diffraction data can also be used to determine the crystal structure of certain compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including functionalization with different nucleophiles. For example, 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles can react with S,O,N-nucleophiles for the selective synthesis of 5-methyl-functionalized derivatives . Bromination reactions are also common, as seen in the specific bromination of 6-(2-furyl)imidazo[2,1-b]thiazole derivatives, leading to different brominated products depending on the reaction conditions .

Physical and Chemical Properties Analysis

Thiazole derivatives exhibit a range of physical properties, such as melting points, which can be determined using apparatus like the Stuart SMP30 . Their chemical properties include reactivity towards nucleophiles and electrophiles, as well as the ability to undergo various organic transformations. The antimicrobial and cytotoxic activities of these compounds are significant, with some showing promising results against bacterial and fungal strains, as well as cancer cell lines . The antidepressant activity of certain thiazole derivatives has also been evaluated, with some compounds showing marked activity and low toxicity .

Scientific Research Applications

Applications in Photodynamic Therapy

One notable application of compounds related to 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole is in photodynamic therapy, particularly for cancer treatment. For instance, a study by Pişkin, Canpolat, and Öztürk (2020) described a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a thiadiazole moiety, demonstrating high singlet oxygen quantum yield, a critical feature for Type II photosensitizers in photodynamic therapy. This suggests the potential of related compounds in targeted cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Biological Activity

Research on derivatives of 1,3-thiazole, which is structurally related to this compound, has shown promising biological efficacy. Rodrigues and Bhalekar (2015) synthesized and evaluated the biological activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives, highlighting the potential of such compounds in various biological applications (Rodrigues & Bhalekar, 2015).

Halogenation and Functionalization

The halogenation and functionalization of thiazoles, closely related to the compound , are key areas of research. Saldabol et al. (2002) explored the bromination and thiocyanation of 2-amino- and 2-acetylamino-4-(2-furyl)thiazoles, providing insights into the chemical behavior of such compounds under different conditions, which can be crucial for their application in various scientific fields (Saldabol et al., 2002).

Potential Therapeutic Agents

Compounds containing 1,3-thiazole have been evaluated for their therapeutic potential against diseases like Alzheimer's and diabetes. Ramzan et al. (2018) synthesized bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton, which showed notable enzyme inhibitory activity, indicating their potential as therapeutic agents (Ramzan et al., 2018).

properties

IUPAC Name |

2-bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c1-6-8(11-9(10)13-6)7-3-2-4-12-5-7/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKODEKQXGOADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C2CCCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B3010649.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010651.png)

![3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3010652.png)

![5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3010653.png)

![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride](/img/structure/B3010654.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3010655.png)

![4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3010659.png)

![4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3010661.png)

![4-[(2,5-Dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3010662.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride](/img/structure/B3010669.png)

![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide](/img/structure/B3010672.png)